molecular formula C12H13N5O2S2 B2867935 7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396813-03-8

7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2867935
CAS No.: 1396813-03-8
M. Wt: 323.39
InChI Key: KHGVVQFXBUSSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide” is a complex organic molecule. Unfortunately, there is not much specific information available about this compound .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. Unfortunately, specific structural details are not available .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Unfortunately, specific details about these properties are not available .

Scientific Research Applications

Chemical Synthesis and Reactions

Research has been conducted on the synthesis and reactions of similar compounds, providing a foundation for understanding the chemical behavior and potential applications of the compound . For example, Kappe and Roschger (1989) investigated various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, a category to which our compound belongs, and explored the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions (Kappe & Roschger, 1989).

Anticancer Evaluation

Thiadiazole scaffolds, similar to those found in the chemical structure of our compound, have been incorporated into various compounds and evaluated for their anticancer activity. Tiwari et al. (2017) synthesized a series of compounds with a thiadiazole scaffold and evaluated their in vitro anticancer activity against several human cancer cell lines, demonstrating the potential of thiadiazole-containing compounds in cancer research (Tiwari et al., 2017).

Antimicrobial Activity

Compounds with pyrimidine and thiadiazine derivatives have been synthesized and evaluated for their antimicrobial properties. Sayed, Shamroukh, and Rashad (2006) conducted a study where various pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives were prepared and showed promising antimicrobial activity, highlighting the potential application of such compounds in developing new antimicrobial agents (Sayed, Shamroukh, & Rashad, 2006).

Pharmacological Applications

Further research into compounds with similar structures has explored their potential pharmacological applications. Kohara et al. (1996) described the synthesis and biological activity evaluation of benzimidazole derivatives bearing acidic heterocycles, showing high affinity for angiotensin II receptor antagonistic activities, suggesting potential applications in cardiovascular diseases (Kohara et al., 1996).

Safety and Hazards

The safety and hazards associated with this compound would depend on its precise chemical structure and biological activity. Unfortunately, specific information about these aspects is not available .

Properties

IUPAC Name

7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S2/c1-6-3-13-12-17(10(6)19)4-8(5-20-12)9(18)14-11-16-15-7(2)21-11/h3,8H,4-5H2,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGVVQFXBUSSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.